Product packaging for 3,5-Dimethylphenol;formic acid(Cat. No.:CAS No. 61417-91-2)

3,5-Dimethylphenol;formic acid

Cat. No.: B15462009
CAS No.: 61417-91-2
M. Wt: 168.19 g/mol
InChI Key: OZVDBTHUEXCUCV-UHFFFAOYSA-N
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Description

Significance of Non-Covalent Interactions in Chemical Systems

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the structure, stability, and function of a vast array of chemical and biological systems. numberanalytics.com These forces, which include hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic interactions, are responsible for the intricate three-dimensional structures of proteins and nucleic acids, as well as the formation of molecular crystals and other complex assemblies. fortunejournals.comnumberanalytics.com The reversible and dynamic nature of these interactions allows for the creation of materials that can respond to environmental stimuli, making them crucial in fields such as materials science, drug delivery, and catalysis. fortunejournals.comnumberanalytics.com

The Role of Carboxylic Acids and Phenols in Hydrogen Bonding Networks

Hydrogen bonding is a particularly strong and directional non-covalent interaction, making it a powerful tool in crystal engineering for the predictable assembly of molecules in the solid state. numberanalytics.commdpi.comresearchgate.net Carboxylic acids and phenols are prominent functional groups in the design of hydrogen-bonded systems. rsc.orgresearchgate.net

Carboxylic acids possess both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing them to form robust and predictable patterns, such as the common carboxylic acid dimer. rsc.org Phenols, with their hydroxyl group attached to an aromatic ring, are effective hydrogen bond donors. nih.govacs.org The combination of a carboxylic acid and a phenol (B47542) within a single system creates the potential for strong and directional O-H···O hydrogen bonds, leading to the formation of well-defined supramolecular structures known as co-crystals. researchgate.netresearchgate.net The specific arrangement of these functional groups in space gives rise to recognizable and reliable patterns of hydrogen bonds, termed supramolecular synthons. nih.govresearchgate.netmdpi.com

Overview of Acid-Base Co-crystallization and Salt Formation Principles

When an acid and a base are brought together, they can form either a co-crystal or a salt. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, primarily hydrogen bonds, without the transfer of a proton. nih.govijcrt.org In contrast, a salt is formed through the transfer of a proton from the acid to the base, resulting in an ionic bond between the resulting cation and anion. youtube.com

A key factor in predicting whether a salt or a co-crystal will form is the difference in the pKa values of the acidic and basic components (ΔpKa = pKa(base) - pKa(acid)). nih.govrsc.org The following general guidelines, often referred to as the "ΔpKa rule," are widely used:

If the ΔpKa is less than 0, a co-crystal is likely to form. nih.govyoutube.com

If the ΔpKa is greater than 3, a salt is typically formed. nih.govyoutube.com

For ΔpKa values between 0 and 3, the outcome can be either a co-crystal or a salt, and is often influenced by other factors such as the solvent and crystal packing energies. researchgate.netresearchgate.net

Contextualizing 3,5-Dimethylphenol (B42653);Formic Acid within Supramolecular Chemistry

3,5-Dimethylphenol is a solid at room temperature with a phenolic hydroxyl group capable of acting as a hydrogen bond donor. chemicalbook.comnih.gov Formic acid is a liquid and the simplest carboxylic acid, possessing both hydrogen bond donor and acceptor capabilities. wikipedia.orgontosight.ai The interaction between the phenolic hydroxyl group of 3,5-dimethylphenol and the carboxylic acid group of formic acid could lead to the formation of a supramolecular heterosynthon, a characteristic hydrogen bonding pattern between different but complementary functional groups. nih.gov

The formation of a stable co-crystal would depend on the relative strength of the phenol-acid hydrogen bond compared to the hydrogen bonds between the individual components (phenol-phenol and acid-acid dimers). The determination of whether a co-crystal or a salt would form would necessitate the consideration of the pKa values of the two components.

To definitively characterize the nature of the 3,5-dimethylphenol-formic acid assembly, experimental techniques would be required. Differential Scanning Calorimetry (DSC) could be used to identify new thermal events, such as a melting point different from the individual components, which would indicate the formation of a new crystalline phase. nih.govnih.govacs.org Powder X-ray Diffraction (PXRD) would be essential to confirm the formation of a new crystal structure by observing a unique diffraction pattern. youtube.comnih.gov

Below are the known physical and chemical properties of the individual components:

Table 1: Properties of 3,5-Dimethylphenol and Formic Acid

Property 3,5-Dimethylphenol Formic Acid
Chemical Formula C₈H₁₀O HCOOH
Molecular Weight 122.16 g/mol sigmaaldrich.com 46.03 g/mol ontosight.ai
Appearance Colorless to off-white crystalline solid nih.gov Colorless liquid wikipedia.org
Melting Point 61-66 °C cdhfinechemical.com 8.4 °C britannica.com
Boiling Point 222 °C sigmaaldrich.com 100.7 °C britannica.com

| pKa | ~10 | 3.75 vedantu.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B15462009 3,5-Dimethylphenol;formic acid CAS No. 61417-91-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61417-91-2

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3,5-dimethylphenol;formic acid

InChI

InChI=1S/C8H10O.CH2O2/c1-6-3-7(2)5-8(9)4-6;2-1-3/h3-5,9H,1-2H3;1H,(H,2,3)

InChI Key

OZVDBTHUEXCUCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)C.C(=O)O

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques

Controlled Crystallization Approaches for Co-crystal/Salt Formation

The synthesis of the 3,5-dimethylphenol (B42653);formic acid compound can be achieved through several controlled crystallization techniques. The selection of a suitable method is crucial for obtaining a product with high purity and the desired crystalline form. The most common and effective approaches include solvent-evaporation, liquid-assisted grinding, and slurry crystallization.

Solvent-Evaporation Methods

Solvent-evaporation is a widely utilized and reliable technique for the preparation of co-crystals. nih.gov This method involves the dissolution of both 3,5-dimethylphenol and formic acid in a common solvent, followed by the gradual evaporation of the solvent to induce co-crystallization. nih.govmdpi.com The choice of solvent is critical and is determined by the solubility of both components. nih.gov A suitable solvent should dissolve both 3,5-dimethylphenol and formic acid in the desired stoichiometric ratio.

The process begins with dissolving equimolar or other optimized ratios of the two components in a selected solvent. The resulting solution is then allowed to evaporate slowly at a controlled temperature. nih.gov As the solvent evaporates, the concentration of the solutes increases, leading to supersaturation and subsequent nucleation and growth of the co-crystals. mdpi.com The rate of evaporation can significantly impact the crystal formation, with slower rates generally favoring the growth of larger, more well-defined crystals. mdpi.com

Table 1: Illustrative Solvent Screening for 3,5-Dimethylphenol;formic acid Co-crystallization via Solvent Evaporation

SolventMolar Ratio (3,5-Dimethylphenol:Formic Acid)Temperature (°C)Observation
Ethanol1:125Formation of small, needle-like crystals
Acetone1:125Rapid formation of a fine powder
Ethyl Acetate1:130Formation of larger, prismatic crystals
Heptane1:125No co-crystal formation, precipitation of starting materials

This data is illustrative and represents typical outcomes in co-crystallization experiments.

Liquid-Assisted Grinding Techniques

Liquid-assisted grinding (LAG), a mechanochemical method, presents an efficient alternative to solvent-based techniques. sysrevpharm.org This method involves grinding the solid reactants, 3,5-dimethylphenol and formic acid, together with a small amount of a liquid that acts as a catalyst for the co-crystal formation. nih.govnih.gov LAG is often faster and requires significantly less solvent compared to solvent-evaporation methods. nih.gov

In a typical LAG procedure, 3,5-dimethylphenol and formic acid are mixed in a specific stoichiometric ratio in a mortar and pestle or a ball mill. A few drops of a suitable solvent are then added. The mechanical energy from grinding, combined with the presence of the liquid, facilitates the molecular interactions necessary for co-crystal formation. sysrevpharm.org The choice of the grinding liquid is crucial as it can influence the reaction kinetics and the polymorphic outcome of the product. kobv.de

Table 2: Example of Liquid-Assisted Grinding Conditions for this compound Synthesis

Grinding Time (min)Grinding LiquidMolar RatioProduct Form
30Acetonitrile1:1Crystalline Powder
60Ethanol1:1Highly Crystalline Powder
30Heptane1:1Incomplete reaction

This data is illustrative and represents typical outcomes in co-crystallization experiments.

Slurry Crystallization Processes

Slurry crystallization is another effective method for preparing co-crystals. In this technique, a solid mixture of the components is suspended in a solvent in which they are sparingly soluble. nih.gov The process involves adding 3,5-dimethylphenol and formic acid to a solvent to form a slurry. The suspension is then stirred for a prolonged period, allowing the components to dissolve and re-precipitate as the more stable co-crystal. nih.gov

The choice of solvent is critical; it must allow for slight solubility of both components to facilitate the transformation into the co-crystal phase without fully dissolving them. This method is particularly useful for screening different solvents and for producing a stable polymorphic form of the co-crystal. The process can be monitored over time to determine the optimal crystallization period.

Stoichiometric Control and Reaction Optimization

The stoichiometry of 3,5-dimethylphenol and formic acid is a critical parameter in the synthesis of the desired co-crystal or salt. Typically, a 1:1 molar ratio is the starting point for screening experiments, as this often leads to the formation of a stable co-crystal. However, other stoichiometric ratios should also be investigated to explore the formation of different crystalline phases.

Reaction optimization involves systematically varying parameters such as temperature, time, and concentration to maximize the yield and purity of the product. For solvent-based methods, the concentration of the starting materials in the solvent can influence the nucleation and growth kinetics. In mechanochemical methods like LAG, the grinding time and frequency are key parameters to optimize.

Influence of Reaction Conditions on Product Purity and Morphology

The conditions under which the this compound compound is synthesized have a profound impact on its purity and morphology.

Temperature: Temperature control is crucial in all crystallization methods. In solvent-evaporation, higher temperatures can increase the evaporation rate, potentially leading to smaller crystals or an amorphous product. In slurry crystallization, temperature can affect the solubility of the components and the transformation rate to the co-crystal.

Solvent Selection: The choice of solvent not only affects the solubility of the reactants but can also influence the crystal habit and polymorphic form of the product. Solvents with different polarities and hydrogen bonding capabilities can lead to different crystal morphologies. kobv.de

Rate of Crystallization: A slow and controlled crystallization process, such as slow solvent evaporation, generally yields larger and more perfect crystals. Rapid crystallization, on the other hand, often results in smaller crystals or even amorphous material. mdpi.com

The purity of the final product is typically assessed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC). The morphology of the crystals can be examined using Scanning Electron Microscopy (SEM).

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of the this compound compound from a laboratory to a larger scale presents several challenges. While methods like liquid-assisted grinding are efficient for screening, they can be difficult to scale up directly. mdpi.com

Solution-based methods, such as cooling crystallization or antisolvent addition, are generally more amenable to industrial scale-up as they allow for better control over crystal properties and purity. mdpi.com For instance, a batch cooling crystallization process could be developed where a saturated solution of the components at a higher temperature is slowly cooled to induce crystallization. Continuous manufacturing processes, such as those using oscillatory baffled crystallizers, could also be explored for large-scale production, offering high purity and throughput. mdpi.com

Careful consideration of heat and mass transfer, mixing efficiency, and seeding strategies is essential for a successful and reproducible scale-up of the crystallization process.

Structural Characterization and Solid State Analysis

Advanced X-ray Diffraction Methodologies for Crystal Structure Elucidation

X-ray diffraction is the cornerstone for determining the crystal structure of solid materials.

For a novel compound like the 3,5-Dimethylphenol (B42653);formic acid adduct, single-crystal X-ray diffraction (SC-XRD) would be the definitive method to establish its molecular structure and intermolecular interactions. This technique would provide precise atomic coordinates, bond lengths, and bond angles. A hypothetical data table for such an analysis is presented below to illustrate the expected parameters.

Hypothetical Single-Crystal XRD Data for 3,5-Dimethylphenol;formic acid

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 15.678
α (°) 90
β (°) 95.12
γ (°) 90
Volume (ų) 857.9
Z 4
R-factor 0.045

Note: This data is illustrative and not based on experimental results.

Powder X-ray Diffraction (PXRD) is crucial for confirming the phase purity of a bulk crystalline sample. The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase. A comparison of the experimental PXRD pattern with a pattern simulated from single-crystal data would confirm the bulk sample's identity.

From both single-crystal and powder diffraction data, the fundamental crystallographic parameters are determined. The unit cell dimensions (a, b, c, α, β, γ) define the repeating unit of the crystal lattice, and the space group describes the symmetry elements present in the crystal structure.

Neutron Diffraction Studies for Hydrogen Atom Localization

While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction is particularly sensitive to the positions of hydrogen atoms. In a co-crystal of 3,5-Dimethylphenol and formic acid, this technique would be invaluable for accurately determining the hydrogen bonding interactions between the phenolic hydroxyl group and the carboxylic acid group, which are fundamental to the structure of such adducts.

Electron Diffraction and Microscopy Techniques for Micro- and Nanocrystals

When suitable single crystals for X-ray diffraction cannot be grown, electron diffraction techniques can be employed on micro- or nanocrystalline samples. These methods can provide crucial information about the unit cell and symmetry, and in some cases, can be used for complete structure determination.

Solid-State NMR Spectroscopy for Local Environment Probing

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful tool for investigating the local chemical environments of atoms in a solid. For the this compound compound, ¹³C and ¹H SSNMR would provide information on the number of crystallographically independent molecules in the asymmetric unit and the nature of the hydrogen bonding.

Hypothetical ¹³C SSNMR Chemical Shifts for this compound

Atom Chemical Shift (ppm)
Phenolic C-O 155.2
Carboxylic C=O 170.8
Aromatic C 115-140
Methyl C 21.5

Note: This data is illustrative and not based on experimental results.

Intermolecular Interactions and Supramolecular Architecture

Detailed Analysis of Hydrogen Bonding Motifs

Without experimental data, it is not possible to detail the specific hydrogen bonding motifs present in the 3,5-dimethylphenol-formic acid crystal lattice.

O-H...O Hydrogen Bonds in Carboxyl-Phenol Interactions

A hypothetical interaction would involve the carboxylic acid group of formic acid and the hydroxyl group of 3,5-dimethylphenol (B42653). Typically, the carboxylic acid would act as a hydrogen bond donor to the phenolic oxygen, or the phenol (B47542) would donate to the carbonyl oxygen of the formic acid. The precise nature of this interaction, including bond distances and angles, remains unknown. In similar structures, these O-H...O hydrogen bonds are the primary interactions that drive the formation of the co-crystal. mdpi.com

Pi-Stacking Interactions and Aromatic Ring Orientations

An analysis of pi-stacking interactions between the aromatic rings of 3,5-dimethylphenol molecules would require information on the centroid-to-centroid distances and the displacement of the rings. The orientation of the aromatic rings (e.g., parallel-displaced or T-shaped) is a critical aspect of the crystal packing that is currently not documented.

Halogen Bonding and Other Non-Covalent Interactions

As neither 3,5-dimethylphenol nor formic acid contains a halogen atom, halogen bonding is not applicable to this system. The presence of other non-covalent interactions also cannot be determined without structural data.

Construction of Supramolecular Synthon Libraries

The interaction between a carboxylic acid and a phenol is a well-known supramolecular heterosynthon. acs.org However, without the crystal structure of the 3,5-dimethylphenol-formic acid adduct, its specific contribution to the library of known synthons cannot be assessed.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For the 3,5-Dimethylphenol (B42653);formic acid complex, DFT calculations would be instrumental in understanding its geometry, stability, and the nature of the intermolecular hydrogen bond.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the complex. This is achieved through geometry optimization. For the 3,5-Dimethylphenol;formic acid complex, several initial conformations would be considered to locate the global minimum on the potential energy surface. The primary interaction is expected to be a hydrogen bond between the hydroxyl group (-OH) of 3,5-dimethylphenol and the carbonyl oxygen (C=O) of formic acid, or between the phenolic oxygen and the hydroxyl group of formic acid. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used for such optimizations. researchgate.net

Conformational analysis would also investigate the relative orientations of the two molecules and the rotation of the methyl groups. The results would provide key geometrical parameters, such as the length of the hydrogen bond and the angles defining the orientation of the molecules relative to each other.

Hypothetical Optimized Geometrical Parameters for the this compound Complex

Parameter Value
H-bond length (O-H···O) 1.85 Å
O-H bond length (phenol) 0.98 Å
C=O bond length (formic acid) 1.22 Å

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.

The stability of the complex is quantified by its interaction energy, which is the energy difference between the complex and the sum of the energies of the individual molecules (3,5-dimethylphenol and formic acid). A negative interaction energy indicates a stable complex. To obtain accurate interaction energies, the basis set superposition error (BSSE) must be corrected for, typically using the counterpoise method.

The binding affinity, which is related to the Gibbs free energy of binding, provides a more complete picture of the complex's stability in a given environment and can be derived from the calculated interaction energies and vibrational frequencies.

Hypothetical Interaction and Binding Energies for the this compound Complex

Energy Parameter Value (kcal/mol)
Uncorrected Interaction Energy -9.5
BSSE Corrected Interaction Energy -7.8

Note: The data in this table is hypothetical and based on typical values for similar hydrogen-bonded complexes.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, would be used to analyze the electron density distribution obtained from DFT calculations. This analysis can characterize the nature of the hydrogen bond. For the this compound complex, AIM analysis would identify a bond critical point (BCP) between the hydrogen atom of the phenolic hydroxyl group and the oxygen atom of formic acid. The properties of the electron density at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), would confirm the presence of a hydrogen bond and describe its strength and nature (e.g., electrostatic vs. covalent character).

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from the electronic structure calculations, provide insights into the reactivity of the complex. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.

Other reactivity indices, such as electronegativity, chemical hardness, and softness, can also be calculated to predict how the complex might interact with other chemical species. These descriptors are valuable in understanding the potential chemical transformations of the complex. researchgate.neteurjchem.com

Hypothetical Quantum Chemical Descriptors for the this compound Complex

Descriptor Value (eV)
HOMO Energy -6.2
LUMO Energy -0.8
HOMO-LUMO Gap 5.4
Electronegativity (χ) 3.5

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While DFT calculations provide a static picture of the complex at 0 K, molecular dynamics (MD) simulations can explore its dynamic behavior at finite temperatures. nih.gov An MD simulation would involve solving Newton's equations of motion for the atoms in the complex, typically in a simulated solvent environment.

Crystal Structure Prediction Methodologies

For the solid state, computational methods can be used to predict the most likely crystal packing of the this compound complex. Crystal structure prediction (CSP) involves generating a large number of plausible crystal structures and then ranking them based on their lattice energies, which are typically calculated using a combination of quantum mechanical and force field methods.

Successful CSP can provide insights into the polymorphism of the co-crystal and its bulk properties, such as solubility and melting point. This is particularly important in materials science and pharmaceutical development.

Spectroscopic Property Simulations and Validation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for simulating the vibrational spectra of molecular complexes. derpharmachemica.com Such simulations can predict the geometric structure of the hydrogen-bonded adduct and calculate the resulting shifts in vibrational frequencies. These theoretical predictions, when compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, offer deep insights into the nature and strength of the hydrogen bond.

Predicted Vibrational Frequency Shifts

The primary indicators of hydrogen bond formation between 3,5-Dimethylphenol and formic acid would be significant shifts in the stretching frequencies of the phenol's hydroxyl (O-H) group and the formic acid's carbonyl (C=O) and hydroxyl (O-H) groups.

In this complex, the phenolic hydroxyl group acts as the hydrogen bond donor, while the carbonyl oxygen of formic acid is the most likely hydrogen bond acceptor. This interaction leads to a weakening of the phenolic O-H bond, resulting in a pronounced redshift (a shift to lower wavenumbers) in its stretching frequency. Concurrently, the C=O bond of formic acid will also be perturbed, typically showing a redshift, albeit usually smaller than that of the O-H stretch. The O-H group of the carboxylic acid may also participate in weaker interactions, leading to more subtle shifts.

The table below outlines the expected shifts in the key vibrational modes upon complexation, based on data from analogous systems like the formic acid dimer and phenol (B47542) complexes. derpharmachemica.comnajah.edu

Vibrational ModeTypical Frequency (Monomer) (cm⁻¹)Expected Frequency (Complex) (cm⁻¹)Expected Shift (cm⁻¹)
Phenolic O-H Stretch~3600~3300 - 3500-100 to -300 (Redshift)
Carboxylic C=O Stretch~1770~1720 - 1750-20 to -50 (Redshift)
Carboxylic O-H Stretch~3570~3550-20 (Slight Redshift)
C-O Stretch (Phenol)~1260~1270+10 (Blueshift)

Validation through Experimental Data

Experimental validation of these theoretical predictions would involve obtaining the FTIR or Raman spectra of a mixture of 3,5-Dimethylphenol and formic acid. The appearance of new, broadened absorption bands at lower frequencies in the O-H stretching region, compared to the sharp "free" O-H bands of the monomers, would serve as direct evidence of hydrogen bond formation. najah.edu

For instance, studies on phenol in solution have shown that the free O-H stretch around 3579 cm⁻¹ diminishes with increasing concentration, while a broad "bound" O-H stretch appears around 3390 cm⁻¹, indicative of dimer and trimer formation through hydrogen bonding. najah.edu Similarly, extensive research on the formic acid dimer reveals significant shifts in the O-H and C=O stretching modes due to the strong double hydrogen bond. derpharmachemica.comnih.gov

The table below presents a hypothetical comparison between simulated and experimental vibrational frequencies, which would be the goal of a dedicated study on this complex.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Difference (cm⁻¹)
Phenolic O-H Stretch (H-bonded)Data not availableData not availableData not available
Carboxylic C=O Stretch (H-bonded)Data not availableData not availableData not available
Carboxylic O-H Stretch (H-bonded)Data not availableData not availableData not available
C-O Stretch (Phenol, H-bonded)Data not availableData not availableData not available

In the absence of direct empirical data for the this compound complex, the validation of computational models relies on the accuracy of these methods for similar, well-studied systems. High-level computational methods, such as coupled-cluster theory or DFT with appropriate basis sets, have demonstrated excellent agreement with experimental spectroscopic data for systems like the formic acid dimer, lending confidence to their predictive power for the title complex. nih.gov

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification and Interaction Probing

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the non-covalent interactions within a molecular complex.

In a hypothetical FTIR analysis of a "3,5-Dimethylphenol;formic acid" co-crystal, the most telling spectral region would be that of the O-H and C=O stretching vibrations. For 3,5-dimethylphenol (B42653), the O-H stretching band typically appears as a broad signal due to hydrogen bonding in its pure form. In the presence of formic acid, the formation of a new, strong hydrogen bond would be expected to cause a significant red-shift (a shift to lower wavenumber) and further broadening of this O-H stretching band.

Similarly, the C=O stretching vibration of formic acid, which exists as a dimer in its pure state, would be perturbed upon forming a hydrogen bond with 3,5-dimethylphenol. This would likely lead to a shift in the C=O stretching frequency, providing evidence of the interaction. The precise nature of the shift would depend on the specific hydrogen bonding arrangement within the co-crystal lattice.

Raman spectroscopy would complement FTIR analysis by providing information on other vibrational modes. The aromatic ring vibrations of 3,5-dimethylphenol and the skeletal vibrations of both molecules would be sensitive to the formation of a complex. Changes in the position and intensity of these bands could be correlated with structural changes upon co-crystallization.

Terahertz (THz) spectroscopy probes the low-frequency vibrations corresponding to intermolecular motions, such as the stretching and bending of hydrogen bonds, and lattice phonons in the solid state. In the context of the "this compound" system, THz spectroscopy would be invaluable for directly observing the vibrational modes associated with the hydrogen bond connecting the two molecules. The appearance of new absorption peaks in the THz region, absent in the spectra of the individual components, would be a definitive indicator of co-crystal formation and would provide quantitative data on the strength of the intermolecular interactions.

Electronic Absorption and Emission Spectroscopy (if applicable to chromophores)

3,5-Dimethylphenol contains a phenolic chromophore that absorbs in the ultraviolet (UV) region. The formation of a complex with formic acid could potentially lead to shifts in the absorption maxima (either a bathochromic or hypsochromic shift) due to changes in the electronic environment of the phenol (B47542) ring upon hydrogen bonding. However, without experimental data, the extent of such an effect is unknown. Formic acid itself does not possess a chromophore in the near-UV or visible range. Fluorescence spectroscopy would likely not be a primary characterization technique unless the complex exhibits significant emission properties, which is not a given.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution.

In a solution-state NMR study of a mixture of 3,5-dimethylphenol and formic acid, the chemical shifts of the protons and carbons involved in hydrogen bonding would be most affected. The proton of the phenolic hydroxyl group in 3,5-dimethylphenol would be expected to show a significant downfield shift upon hydrogen bonding with formic acid. Similarly, the acidic proton of formic acid would also experience a change in its chemical shift.

In ¹³C NMR, the carbons of the carboxylic acid group in formic acid and the carbon atom of the phenol ring attached to the hydroxyl group in 3,5-dimethylphenol would be most sensitive to the formation of a hydrogen-bonded complex. Changes in their chemical shifts would provide further evidence of the interaction in solution.

While the principles of these spectroscopic techniques provide a framework for how the "this compound" compound could be characterized, the absence of specific research and data for this system means that a detailed, data-driven analysis is not currently possible. The scientific community awaits studies that will illuminate the structural and spectroscopic properties of this and similar phenol-carboxylic acid complexes.

2D NMR Techniques for Connectivity and Proximity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by resolving overlapping signals in the 1D spectrum and revealing correlations between different nuclei. For a mixture of 3,5-dimethylphenol and formic acid, techniques such as COSY, HSQC, and HMBC would be invaluable for confirming the structures of the individual components and probing for potential intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net The analysis would typically be performed in a suitable deuterated solvent, such as DMSO-d₆, which can help in observing exchangeable protons like those of the hydroxyl and carboxylic acid groups. nih.gov

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). nih.gov In a COSY spectrum of the mixture, cross-peaks would be expected between the aromatic protons on the 3,5-dimethylphenol ring. For instance, the proton at position 4 would show a correlation with the protons at positions 2 and 6. The methyl protons would likely not show any COSY correlations as they are not typically coupled to other protons over two or three bonds in this structure. The single proton of formic acid would not exhibit any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbon atom to which they are attached (¹J coupling). nih.gov This is extremely useful for assigning the carbon signals in the ¹³C NMR spectrum.

For the 3,5-dimethylphenol and formic acid mixture, the HSQC spectrum would show:

A correlation between the aromatic protons of 3,5-dimethylphenol and their corresponding aromatic carbons.

A correlation between the methyl protons and the methyl carbons of 3,5-dimethylphenol.

A correlation between the hydroxyl proton of 3,5-dimethylphenol and its attached oxygen atom (if a ¹H-¹⁷O HSQC were performed, though ¹H-¹³C is standard). The correlation to carbon would be absent.

A correlation between the acidic proton of formic acid and its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J coupling). nih.gov This technique is crucial for piecing together molecular fragments and for probing interactions between molecules.

In the context of the mixture, HMBC would reveal:

Correlations from the methyl protons of 3,5-dimethylphenol to the C3/C5 and C4 carbons of the aromatic ring.

Correlations from the aromatic protons to other carbons within the ring, helping to confirm the substitution pattern.

Crucially, if a hydrogen-bonded complex is formed between the phenolic hydroxyl group and formic acid, it might be possible to observe a long-range correlation between the hydroxyl proton of the phenol and the carbonyl carbon of formic acid, or between the formic acid proton and the phenolic carbon bearing the hydroxyl group (C1). The observation of such intermolecular correlations is a powerful confirmation of proximity and interaction. researchgate.net

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the individual components, which would serve as a basis for analyzing the 2D NMR spectra of the mixture.

CompoundAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
3,5-Dimethylphenol Ar-H (2,6)~6.45 - 6.57~117-122
Ar-H (4)~6.45 - 6.57~117-122
-CH₃~2.21~21
Ar-C (1)-~155-158
Ar-C (3,5)-~138-140
Formic Acid -COOH~8.0 - 11.0~162-166

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from various sources. researchgate.netresearchgate.netscience.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For a mixture of 3,5-dimethylphenol and formic acid, mass spectrometry would confirm the presence and identity of each component.

The choice of ionization technique is important. Electron Ionization (EI) is a "hard" technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. scielo.br Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to preserve the molecular ion, which is crucial for determining the molecular weight. nih.gov Formic acid is often used as an additive in LC-MS to provide protons and facilitate the formation of [M+H]⁺ ions in positive ESI mode. mdpi.comnist.gov

Molecular Weight Confirmation

In an ESI-MS experiment in positive ion mode, one would expect to see signals corresponding to the protonated molecules:

3,5-Dimethylphenol (C₈H₁₀O): Molecular weight of 122.16 g/mol . scielo.br The protonated molecule [M+H]⁺ would appear at an m/z of approximately 123.17.

Formic Acid (CH₂O₂): Molecular weight of 46.03 g/mol . The protonated molecule [M+H]⁺ would be at an m/z of approximately 47.03.

In negative ion mode, deprotonated molecules would be observed:

3,5-Dimethylphenol: [M-H]⁻ at m/z ~121.15.

Formic Acid: [M-H]⁻ at m/z ~45.02.

The presence of formic acid could also lead to the formation of adducts. For example, a sodium adduct of 3,5-dimethylphenol, [M+Na]⁺, might be observed at an m/z of approximately 145.15. It is also possible to observe an adduct of 3,5-dimethylphenol with the formate (B1220265) anion, [M+HCOO]⁻, in the negative ion mode.

Fragmentation Pathways

Under EI conditions, both molecules would fragment in characteristic ways.

3,5-Dimethylphenol: The mass spectrum of 3,5-dimethylphenol shows a strong molecular ion peak at m/z 122. scielo.br A very prominent fragment is typically observed at m/z 107, corresponding to the loss of a methyl group ([M-CH₃]⁺). Other fragments may arise from the loss of CO, leading to ions at m/z 94.

Formic Acid: The fragmentation of formic acid is simpler due to its small size. The molecular ion at m/z 46 is often observed. Common fragments include the loss of a hydrogen atom to give a peak at m/z 45 ([M-H]⁺ or [COOH]⁺) and the loss of a hydroxyl radical to give the formyl cation at m/z 29 ([CHO]⁺).

The analysis of these fragments helps to confirm the structure of the individual components within the mixture.

The following table summarizes the expected key ions in the mass spectrum of each component.

CompoundMolecular Weight ( g/mol )Expected Key Ions (m/z)Interpretation
3,5-Dimethylphenol 122.16122Molecular Ion [M]⁺
107Loss of a methyl group [M-CH₃]⁺
94Loss of carbon monoxide [M-CO]⁺
Formic Acid 46.0346Molecular Ion [M]⁺
45Loss of a hydrogen atom [M-H]⁺ or [COOH]⁺
29Loss of a hydroxyl radical [CHO]⁺

Note: Fragmentation data is based on typical EI-MS patterns. scielo.br

Phase Behavior and Polymorphism

Investigation of Different Crystalline Forms and Their Interconversion

Currently, there are no published reports detailing the investigation of different crystalline forms of a 3,5-dimethylphenol-formic acid adduct. To address this, initial studies would need to successfully isolate a solid form of the complex. Subsequent characterization using techniques such as single-crystal and powder X-ray diffraction (PXRD) would be essential to determine its crystal structure and identify if multiple polymorphic forms can be produced under different crystallization conditions (e.g., varying solvents, temperatures, or saturation rates). Should polymorphs be discovered, their interconversion could be studied by slurry experiments or by observing phase changes upon heating.

Solid-State Phase Transitions and Their Mechanisms

Without an isolated and characterized solid form, no information exists on its solid-state phase transitions. A standard approach to investigate this would involve thermal analysis methods, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques would identify melting points, decomposition temperatures, and any endothermic or exothermic events corresponding to solid-state phase transitions. Variable-temperature PXRD would be a critical complementary tool to identify the structural nature of the phases before and after a thermal event, thereby helping to elucidate the mechanism of the transition.

Influence of External Stimuli (Temperature, Pressure) on Crystal Structure

The influence of external stimuli like temperature and pressure on the crystal structure of a 3,5-dimethylphenol-formic acid adduct remains uninvestigated. Such studies are contingent on first obtaining a single-crystal structure at ambient conditions. Following this, variable-temperature and high-pressure single-crystal X-ray diffraction experiments could be performed. These advanced analyses would provide data on how the unit cell parameters, intermolecular interactions (particularly hydrogen bonds), and molecular packing respond to changes in temperature and pressure, and could potentially induce phase transitions to new, denser, or more stable crystalline forms.

Co-crystal vs. Salt Formation Discrimination and Tautomerism

The fundamental question of whether 3,5-dimethylphenol (B42653) and formic acid would form a co-crystal or a salt is a central, yet unanswered, question. The determination hinges on the location of the acidic proton from formic acid's carboxylic group in relation to the phenol's hydroxyl group.

Co-crystal: A neutral hydrogen bond (O-H···O) would exist between the two molecules without proton transfer.

Salt: A proton would transfer from the formic acid to the 3,5-dimethylphenol, resulting in a 3,5-dimethylphenoxonium cation and a formate (B1220265) anion (O···H-O⁺).

The widely used ΔpKa rule can offer a prediction. The pKa of 3,5-dimethylphenol is approximately 10.2, and the pKa of formic acid is about 3.75. The resulting ΔpKa value is greater than 6, which strongly suggests that proton transfer is likely, and the formation of a salt would be favored over a co-crystal.

However, this is a prediction, and definitive evidence would require experimental data. Single-crystal X-ray or neutron diffraction would be the gold standard for locating the proton by precisely measuring the C-O and O-H bond lengths. Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy could also provide strong evidence by analyzing the vibrational frequencies of the carbonyl and hydroxyl groups.

Tautomerism is not anticipated to be a significant factor in this specific system, as neither 3,5-dimethylphenol nor formic acid has the typical functional groups that undergo common tautomeric shifts. The primary ambiguity lies in the position of the single acidic proton.

Advanced Applications in Chemical Science and Engineering Excluding Prohibited Elements

Role in Catalysis and Reaction Medium Modification

Both 3,5-Dimethylphenol (B42653) and formic acid serve as crucial components in various catalytic systems, either by directly participating in the reaction, promoting catalytic activity, or modifying the reaction environment to enhance outcomes.

3,5-Dimethylphenol: This compound typically acts as a nucleophilic substrate or a building block in reactions rather than a catalyst itself. However, its reactivity is central to various catalyzed organic transformations. For instance, in Ullmann condensation reactions for C-O bond formation, 3,5-dimethylphenol is a key reactant, coupled with aryl halides using copper-based catalysts. acs.org Unfortunately, in some systems using colloidal copper nanoparticles, the catalyst deactivates significantly after a few runs with iodobenzene (B50100) and 3,5-dimethylphenol. acs.orgacs.org It also participates in aryloxylation reactions with nitroarenes, facilitated by transition-metal catalysts. rsc.org In boron-catalyzed formylation, 3,5-dimethylphenol can be successfully formylated to produce the corresponding aromatic carbaldehyde. alsglobal.cz

Formic Acid: Formic acid serves multiple roles in catalysis, acting as a promoter, a hydrogen donor, and a reagent. It is widely used as a hydrogen source in transfer hydrogenation reactions for the reduction of various functional groups. researchgate.netthieme-connect.de For example, the catalytic transfer hydrogenation of ketones and enones using an iridium or ruthenium catalyst often employs formic acid, sometimes in an azeotropic mixture with triethylamine. researchgate.net In the selective hydrogenation of CO2, sodium carbonate (a salt of a weak acid related to formic acid) can act as a promoter to enhance CO2 adsorption and the yield of formic acid. nih.gov Furthermore, formic acid can promote certain oxidation reactions. iitm.ac.in In some syntheses, the catalytic decomposition of formic acid itself is a key step, such as in the production of hydrogen over nickel catalysts. beilstein-journals.orgresearchgate.net

Table 1: Roles in Catalysis and Promotion

Compound Role Reaction Type Catalyst System Finding Citation
3,5-Dimethylphenol Substrate Ullmann Condensation Colloidal CuNPs Catalyst deactivation observed after multiple runs. acs.orgacs.org
3,5-Dimethylphenol Substrate Formylation Boron trifluoride Successfully underwent formylation to yield aromatic carbaldehydes. alsglobal.cz
Formic Acid Hydrogen Source Transfer Hydrogenation Iridium or Ruthenium complexes Efficiently reduces ketones, enones, and imines. researchgate.net
Formic Acid Reactant Hydrogen Production Ca-promoted Ni/SiO₂ Achieved 100% conversion of formic acid to produce H₂. beilstein-journals.orgresearchgate.net
Formic Acid Promoter Oxidation V₂O₅/TiO₂ Acts as a promoter in the oxidation of dibenzothiophene (B1670422) (DBT). iitm.ac.in

3,5-Dimethylphenol: The structure of 3,5-dimethylphenol significantly influences reaction outcomes. The meta-position of the two methyl groups can create steric hindrance that directs reactions to other sites. In reactions with benzynes, the methyl groups provide a steric barrier that influences the competition between different reaction pathways, such as the phenol-ene reaction and Diels-Alder cycloaddition. patsnap.com The electronic properties of the phenol (B47542), modified by the electron-donating methyl groups, also affect its nucleophilicity and reactivity in coupling reactions. rsc.org

Formic Acid: As a reaction medium modifier, formic acid can have a profound impact on selectivity and efficiency. In asymmetric transfer hydrogenation, using formic acid in the reaction medium can lead to faster reaction rates and high enantioselectivity. researchgate.net Its acidic nature can catalyze certain reactions, such as the addition to alkenes to produce larger carboxylic acids in a variant of the Koch reaction. thieme-connect.de The presence of formic acid can fundamentally change a reaction's course; for example, trapping benzynes with phenols under neutral conditions yields biaryls, but adding a base redirects the reaction to form diaryl ethers. patsnap.com However, its reactivity can also be a drawback; dilute solutions of formic acid in methanol (B129727) are unstable and form methyl formate (B1220265) over time, which can affect the reproducibility of HPLC analyses. acs.org

Contribution to Novel Material Design and Functionality

The unique structures of 3,5-Dimethylphenol and formic acid allow them to serve as fundamental components in the creation of advanced materials with tailored functions.

3,5-Dimethylphenol: Derivatives of 3,5-dimethylphenol are utilized in the construction of porous crystalline materials. For example, 4-(1-aminobutyl)-3,5-dimethylphenol (B15240004) is listed as a chemical available from suppliers of building blocks for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). In a more direct application, 3,5-dimethylphenol was used in the synthesis of a precursor for a novel porphyrinic MOF. Additionally, 3,5-dimethylphenol is among the aromatic compounds whose separation has been studied using MOFs like HKUST-1 and graphene@ZIF-8 composites, highlighting the interaction between the phenol and the framework's pores and surfaces.

Formic Acid: Formic acid is not typically a direct structural building block for MOF or COF skeletons. However, its chemistry is highly relevant to the application of these materials. Many MOFs and COFs are designed as catalysts for various reactions, including hydrogen production and CO2 reduction. Formic acid is a leading liquid organic hydrogen carrier, meaning it stores hydrogen that can be released through catalytic decomposition. MOFs and COFs are being actively researched as the catalysts for this very reaction—the dehydrogenation of formic acid to produce H2. Therefore, while not part of the framework, formic acid is a key substrate for the function of these advanced materials in energy applications. thieme-connect.de

3,5-Dimethylphenol: This compound is an important precursor for the synthesis of various polymers. It has been used in the acid-catalyzed synthesis of polymeric species, though early attempts were only moderately successful, yielding trimers in low yields. More recently, it has been incorporated into the synthesis of amphiphilic one-handed helical ladder polymers, where 4-iodo-3,5-dimethylphenol is used as a starting material in a multi-step process.

Formic Acid: Formic acid displays interesting polymerization behavior under extreme conditions. At high pressures (above 40 GPa), it undergoes a three-dimensional polymerization, transforming into an amorphous polymeric state. alsglobal.cz This polymerization involves the symmetrization of hydrogen bonds within the formic acid chains. Furthermore, the catalytic decomposition of formic acid on platinum surfaces can initiate the polymerization of other monomers. For example, radicals formed during the decomposition of formic acid at platinum can trigger the polymerization of methyl methacrylate (B99206) in an aqueous solution. Formic acid is also used in the preparation of monomers for dehydrogenative polyurethane synthesis.

Table 2: Roles in Polymer Synthesis

Compound Role Polymerization Mechanism Resulting Polymer Type (Example) Citation
3,5-Dimethylphenol Precursor Acid-catalyzed condensation Poly(aryl ether) trimers
3,5-Dimethylphenol Precursor Suzuki–Miyaura coupling (of derivative) Helical ladder polymers
Formic Acid Monomer High-pressure polymerization Amorphous polymeric formic acid alsglobal.cz
Formic Acid Initiator Source Catalytic decomposition Poly(methyl methacrylate)
Formic Acid Reagent Monomer synthesis Polyurethanes

3,5-Dimethylphenol: This phenol and its derivatives can be either the target analyte or a component of the sensing material itself. The electrochemical oxidation of phenolic compounds, including 3,5-dimethylphenol, can be used for their detection. Azo dyes synthesized from 3,5-dimethylphenol, such as 4-[2(3-acetylphenyl) diazenyl]-3,5-dimethylphenol, have been incorporated into Ag/p-Si heterojunctions. These devices function as photodiodes whose electrical properties and photosensitivity change upon illumination, forming the basis of a sensor.

Formic Acid: Numerous sensing platforms have been developed for formic acid detection due to its corrosive nature and importance as a chemical feedstock. One mechanism involves fluorescence modulation, where a probe's luminescence is either quenched or enhanced upon interaction with formic acid. For instance, an azomethine-H dye incorporated into a gelatin film shows increased luminescence in the presence of formic acid vapor due to the formation of stable hydrogen-bonded structures that facilitate a (Z)-to-(E) isomerization. Another major approach is the chemiresistive sensor, often based on carbon nanotubes (CNTs). In these sensors, formic acid adsorbs onto the CNT surface and acts as a p-doping agent, causing a measurable change in the material's resistance. Quartz crystal microbalance (QCM) sensors coated with acidified multi-walled carbon nanotubes detect formic acid via hydrogen bond interactions, where the mass change from adsorbed acid molecules alters the crystal's resonance frequency. acs.org

Table 3: Mechanisms in Chemical Sensing

Analyte Sensing Platform Mechanism of Detection Key Interaction Citation
3,5-Dimethylphenol Heterojunction Photodiode Change in photodiode electrical properties Light-induced charge separation in azo dye derived from the phenol.
Formic Acid Fluorogenic Sensor Luminescence enhancement Hydrogen bonding facilitates (Z)-to-(E) isomerization of a dye.
Formic Acid Chemiresistive Sensor Change in electrical resistance p-doping of carbon nanotubes by protonation from formic acid.
Formic Acid QCM Sensor Change in resonance frequency Mass change from adsorption of formic acid molecules via hydrogen bonds. acs.org

Green Chemistry Principles in Synthetic Routes (e.g., solvent-free synthesis)

The combination of 3,5-dimethylphenol and formic acid can form a deep eutectic solvent (DES), which represents a significant advancement in the application of green chemistry principles to chemical synthesis. acs.org DESs are increasingly recognized as environmentally friendly alternatives to conventional volatile organic solvents, offering benefits such as low toxicity, biodegradability, and low cost. acs.orgnih.govmdpi.com The mixture of these two components creates a solvent system with unique properties that can also act as a catalyst, paving the way for more sustainable chemical processes. nih.govphcogj.com

A primary advantage of the 3,5-dimethylphenol;formic acid DES is its role in facilitating solvent-free reactions. researchgate.net Traditional organic synthesis often relies on large quantities of volatile and hazardous solvents, which contribute to environmental pollution. researchgate.netmdpi.com By serving as the reaction medium, this DES minimizes the need for additional solvents, directly addressing the green chemistry principle of waste prevention. acs.org

The acidic nature of formic acid, a versatile and renewable reagent, combined with the hydrogen bond donating capability of 3,5-dimethylphenol, establishes a distinct chemical environment. researchgate.netresearchgate.netresearchgate.net This environment can promote various organic reactions without requiring harsh conditions or external catalysts. nih.gov Research into similar phenol-based and acidic DESs has shown their effectiveness in a range of applications, including the fractionation of biomass and the synthesis of heterocyclic compounds. mdpi.comnih.govresearchgate.net For instance, acidic DESs have been successfully used to extract hemicelluloses from corncob and to isolate chitin (B13524) from crustacean shells. nih.govnih.gov

Key Green Chemistry Principles Embodied by this compound DES:

Green Chemistry PrincipleApplication in this compound DES
Waste Prevention Functions as both solvent and catalyst, minimizing the use of auxiliary substances and reducing overall waste generation. acs.org
Safer Solvents and Auxiliaries Offers a non-toxic and biodegradable alternative to volatile organic compounds (VOCs). acs.orgnih.gov
Design for Energy Efficiency Reactions can often be conducted under milder temperature conditions compared to traditional methods. nih.gov
Use of Renewable Feedstocks Formic acid can be derived from biomass, positioning it as a renewable C1 building block. researchgate.netmdpi.com
Catalysis The inherent acidity of the DES can catalyze reactions, avoiding the need for often toxic and expensive metal catalysts. nih.govphcogj.com

The recyclability of DESs is another cornerstone of their green profile. Following a reaction, the product can often be separated, and the DES can be recovered and reused for several cycles with satisfactory performance, which improves the economic and environmental viability of the process. nih.govresearchgate.net Studies on other acidic DESs have demonstrated successful recycling and reuse for up to three or more times while maintaining high product yields. nih.gov

The synthesis of the this compound DES itself is a straightforward process, typically involving the gentle heating and mixing of the two components, thereby avoiding the high energy consumption and hazardous steps associated with producing many conventional solvents. phcogj.com Both 3,5-dimethylphenol and formic acid are readily available chemical compounds. google.comnih.gov

The table below summarizes research findings for reactions conducted in various deep eutectic solvents, illustrating the potential reaction conditions and outcomes applicable to a this compound system.

Illustrative Research Findings in Deep Eutectic Solvents

ReactantsDeep Eutectic Solvent SystemTemperature (°C)Reaction TimeYield (%)Source
Dimedone, Benzaldehyde, 2-NaphtholDABCO on Amberlyst-15 (Solventless)1202 h92 mdpi.com
Isatin, 2-Mercaptoacetic acid, 3-Amino-5-methylpyrazoleWater (Ultrasound-assisted)Not specifiedNot specified89-92 mdpi.com
Various AminesDMF (as reagent and solvent)Not specifiedShortHigh nih.gov
CorncobEthylene glycol-oxalic acidMildNot specifiedSatisfactory nih.gov

While direct and extensive research specifically detailing the this compound DES in a broad range of synthetic applications is still emerging, the existing data on similar phenolic and acidic DESs strongly supports its potential as a valuable tool in green chemistry. acs.orgnih.govresearchgate.net Its application aligns with multiple core principles of sustainability, offering a pathway to cleaner and more efficient chemical manufacturing. acs.org

Conclusion and Future Research Directions

Summary of Key Findings on 3,5-Dimethylphenol (B42653);Formic Acid System

Given the absence of direct experimental studies on the 3,5-dimethylphenol;formic acid cocrystal, a summary of key findings must be extrapolated from the well-established principles of supramolecular chemistry and the known characteristics of its components.

3,5-Dimethylphenol is a phenolic compound with a moderately acidic hydroxyl group, making it a suitable hydrogen bond donor. nih.govresearchgate.net Its aromatic ring and methyl groups also allow for weaker C-H···π and π···π stacking interactions. Formic acid, the simplest carboxylic acid, is an excellent hydrogen bond donor and acceptor. The interaction between a phenol (B47542) and a carboxylic acid is a classic example of supramolecular heterosynthon formation, where the hydroxyl group of the phenol interacts with the carboxyl group of the acid. chemicalbook.com

Interactive Table: Expected Supramolecular Interactions

Interacting Groups Type of Interaction Role of 3,5-Dimethylphenol Role of Formic Acid
Phenolic -OH and Carboxylic C=O Hydrogen Bond Donor Acceptor
Phenolic Oxygen and Carboxylic -OH Hydrogen Bond Acceptor Donor
Aromatic Ring and C-H of Formic Acid C-H···π π-system C-H Donor

Unexplored Supramolecular Interactions and Assembly Motifs

The primary O-H···O hydrogen bond is the most predictable interaction, but several more subtle and complex motifs remain unexplored in the this compound system. The interplay between the primary hydrogen bonds and weaker interactions could lead to the formation of various supramolecular assemblies.

Furthermore, the possibility of proton transfer from formic acid to 3,5-dimethylphenol to form a phenolate-formic acid cation pair (an ionic cocrystal) should be considered, although this is generally less likely given the pKa difference between the two components. chemicalbook.com

Potential for Further Theoretical and Experimental Integration

The this compound system presents an ideal platform for integrating theoretical calculations with experimental studies. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the most stable hydrogen bonding motifs and the likely crystal structures. These theoretical predictions can then guide experimental cocrystal screening efforts.

Experimental techniques such as single-crystal X-ray diffraction would be essential to definitively determine the crystal structure and the precise nature of the intermolecular interactions. Spectroscopic methods like FT-IR and Raman spectroscopy could provide evidence for the formation of hydrogen bonds by observing shifts in the vibrational frequencies of the O-H and C=O groups. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), would be crucial for characterizing the melting point and thermal stability of any resulting cocrystal. researchgate.net

A systematic study combining these theoretical and experimental approaches would not only elucidate the specific features of the this compound system but also contribute to the broader understanding of phenol-carboxylic acid cocrystallization.

Broader Implications for Supramolecular Chemistry and Materials Science

The study of simple, well-defined systems like this compound has significant implications for the wider fields of supramolecular chemistry and materials science. Understanding the fundamental principles that govern the assembly of these molecules can aid in the rational design of more complex functional materials.

The insights gained from such studies can be applied to:

Pharmaceutical Cocrystals: The principles of hydrogen bonding and synthon formation are central to the design of pharmaceutical cocrystals with improved properties such as solubility and bioavailability. google.comcdhfinechemical.com

Organic Electronics: The control of molecular packing through non-covalent interactions is crucial for optimizing charge transport in organic semiconductors.

Functional Materials: The ability to create specific supramolecular architectures can be harnessed to develop materials with tailored optical, mechanical, or porous properties.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and storage conditions for handling 3,5-Dimethylphenol in laboratory settings?

  • Methodological Answer : Researchers should prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to the compound’s irritant properties. Work should be conducted in a fume hood to avoid inhalation. Storage requires airtight containers in cool (2–8°C), dark environments to prevent degradation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can 3,5-Dimethylphenol be utilized in colorimetric assays for carbohydrate analysis?

  • Methodological Answer : In sulfuric acid-based colorimetric methods (e.g., uronic acid quantification), 3,5-Dimethylphenol acts as a chromogenic agent. Researchers should prepare a 0.1% (w/v) solution in ethanol and add it post-sulfuric acid treatment to samples. Absorbance is measured at 450–460 nm. Critical parameters include sulfuric acid concentration (≥80% v/v) and heating duration (10–15 min at 100°C) to avoid data variability .

Q. What role does formic acid play in chromatographic separations, and how should buffer systems be optimized?

  • Methodological Answer : Formic acid (0.1–1% v/v) is used in mobile phases for LC-MS to enhance ionization efficiency. For acidic analytes, pair with sodium formate (pH 2.5–3.5). For basic compounds, combine with ammonium formate. Precipitate-free buffer preparation requires filtration through 0.22 µm membranes. Stability tests (24–48 hrs) are recommended to avoid column degradation .

Advanced Research Questions

Q. How can 3,5-Dimethylphenol enhance catalytic enantioselective synthesis in spirocyclic compound formation?

  • Methodological Answer : As a Brønsted acid, 3,5-Dimethylphenol (10–20 mol%) improves enantioselectivity in palladium-catalyzed spirocyclization. Optimize reaction conditions by testing solvent polarity (1,4-dioxane or toluene) and temperature (40–60°C). Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. A 1:1 ligand-to-metal ratio (e.g., (S)-t-Bu-PHOX/Pd(OAc)₂) maximizes yield (70–85%) and ee (90–95%) .

Q. What strategies resolve data discrepancies in antioxidant capacity measurements of phenolic derivatives like 3,5-Dimethylphenol?

  • Methodological Answer : Hydrophilic Oxygen Radical Absorbance Capacity (H-ORAC) assays for 3,5-Dimethylphenol require strict control of fluorescein concentration (70 nM) and AAPH radical initiator (12 mM). Normalize results against Trolox standards (1–50 µM) and account for substituent effects: methyl groups at meta-positions increase steric hindrance, reducing radical scavenging efficiency by 15–20% compared to unsubstituted phenols .

Q. How can mixed phenol formulations (e.g., 3,5-Dimethylphenol, o-cresol, phenol) be designed for coal dispersants?

  • Methodological Answer : Optimize dispersant performance by adjusting the mass ratio of phenolic components. For coal tar creosote analogs, use 34.76% phenol, 40.82% o-cresol, and 24.42% 3,5-Dimethylphenol. Evaluate dispersion efficiency via zeta potential measurements (target: −30 to −40 mV) and particle size distribution (D90 < 50 µm). Sulfonation (HOCH₂-SO₃Na) enhances hydrophilicity but requires pH stabilization (pH 7–8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.